REACTION_CXSMILES
|
[S:1]1[CH2:5][CH:4]=[CH:3][C:2]1=[O:6].Br[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[H-].[Na+]>C1C=CC=CC=1>[CH2:23]([O:6][C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH3:8] |f:2.3|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
S1C(C=CC1)=O
|
Name
|
|
Quantity
|
61.1 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
with stirring for 24 hours after which the solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
DISTILLATION
|
Details
|
the product distilled
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC)OC=1SC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |